molecular formula C18H23NO3 B1392462 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid CAS No. 1242892-63-2

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid

Cat. No.: B1392462
CAS No.: 1242892-63-2
M. Wt: 301.4 g/mol
InChI Key: NVPXJYRUHHQCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol . It is known for its unique structure, which includes a cyclopentylcarbonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid is unique due to its specific cyclopentylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in drug development and medicinal chemistry.

Properties

IUPAC Name

4-[1-(cyclopentanecarbonyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(15-3-1-2-4-15)19-11-9-14(10-12-19)13-5-7-16(8-6-13)18(21)22/h5-8,14-15H,1-4,9-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXJYRUHHQCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Reactant of Route 4
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Reactant of Route 5
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.